Histone H3 (1-20) Trifluoroacetate
Description
Overview of Histones and Chromatin Structure in Epigenetic Regulation
Eukaryotic DNA is meticulously packaged within the nucleus into a dynamic structure known as chromatin. byui.edu This complex of DNA and proteins, primarily histones, not only serves to compact the genome but also plays a crucial role in regulating gene accessibility and function. nih.govportlandpress.com The fundamental repeating unit of chromatin is the nucleosome, which consists of approximately 147 base pairs of DNA wrapped around a core of eight histone proteins (two each of H2A, H2B, H3, and H4). nih.govjst.go.jp
These histone proteins possess flexible N-terminal "tails" that extend from the nucleosome core. nih.govnih.gov These tails are subject to a wide array of post-translational modifications (PTMs), including acetylation, methylation, phosphorylation, and ubiquitination. portlandpress.commpg.de This intricate pattern of PTMs is often referred to as the "histone code," a hypothesis suggesting that these modifications, individually or in combination, are "read" by other proteins to bring about specific downstream effects on chromatin structure and gene expression. portlandpress.comnih.govyoutube.com For instance, histone acetylation is generally associated with a more open and transcriptionally active chromatin state, known as euchromatin, while certain types of histone methylation are hallmarks of condensed, transcriptionally repressed chromatin, or heterochromatin. youtube.comacs.org
Among the histone tails, the N-terminal tail of histone H3 is the longest and one of the most extensively studied regions. nih.gov Spanning approximately 35 to 40 amino acids, this tail is a hub for numerous PTMs that are critical for epigenetic regulation. nih.govnih.gov The dynamic nature of the H3 tail allows it to engage in both intra- and inter-nucleosomal interactions, significantly influencing the folding and compaction of the chromatin fiber. nih.govnih.gov
The conformational flexibility of the H3 tail is thought to be essential for the recruitment of various regulatory protein complexes. nih.gov Specific modifications on the H3 tail act as docking sites for "reader" proteins, which then recruit "writer" and "eraser" enzymes that further modify chromatin, or effector proteins that directly influence transcription. For example, methylation of lysine (B10760008) 4 on histone H3 (H3K4me) is a well-established mark of active transcription, while methylation of lysine 9 (H3K9me) and lysine 27 (H3K27me) are linked to transcriptional silencing. nih.govoup.com The H3 tail can also interact directly with linker DNA, the stretch of DNA connecting adjacent nucleosomes, and these interactions can be modulated by the length of the linker DNA, further impacting chromatin structure. nih.gov
The complexity and heterogeneity of histone PTMs within a cell make it challenging to study the function of a single modification in isolation. nih.gov This is where synthetic histone peptides, such as Histone H3 (1-20), have become indispensable tools. mpg.denih.gov These chemically synthesized fragments of histone tails allow researchers to create precisely modified peptides, enabling the systematic investigation of how specific PTMs influence the binding of reader proteins and the activity of writer and eraser enzymes. mpg.denih.gov
The use of synthetic peptides offers several advantages. Researchers can generate peptides with single or multiple, defined modifications at specific sites, something that is difficult to achieve with histones isolated from cells. nih.gov This allows for the detailed characterization of the binding specificities of chromatin-associated proteins. nih.gov Furthermore, these peptides can be used in a variety of high-throughput assays, such as peptide microarrays, to rapidly screen for interactions with a large number of proteins. nih.gov The insights gained from these peptide-based studies are fundamental to advancing our understanding of the histone code and the intricate regulatory networks that govern chromatin function. nih.gov
Rationale for Utilizing Synthetic Histone H3 (1-20) Trifluoroacetate (B77799) in Research
The trifluoroacetate salt of the synthetic Histone H3 (1-20) peptide is a commonly used formulation in research. Trifluoroacetic acid (TFA) is frequently employed during the purification process of synthetic peptides by reverse-phase high-performance liquid chromatography (RP-HPLC). jst.go.jppnas.org The resulting trifluoroacetate counterions associate with the positively charged residues of the peptide, ensuring its stability and solubility for experimental use.
A major challenge in studying histone PTMs is the inherent heterogeneity of modifications found on histones isolated from natural sources. nih.gov Synthetic peptides like Histone H3 (1-20) Trifluoroacetate overcome this obstacle by providing a homogeneous population of molecules with a specific, defined modification status. mpg.de This homogeneity is crucial for obtaining clear and interpretable results in biochemical and biophysical assays. nih.gov
| Feature | Description |
| Sequence | Represents the first 20 amino acids of the N-terminal tail of human histone H3. |
| Modification Potential | Can be synthesized with specific post-translational modifications at defined residues. |
| Purity | High-purity peptides are generated through chemical synthesis and purification. |
| Homogeneity | Provides a uniform population of peptides with the same modification state. |
Synthetic histone peptides are invaluable for the reconstitution of simplified, defined chromatin systems in vitro. mpg.de While the Histone H3 (1-20) peptide itself is a fragment, longer synthetic or semi-synthetic histone H3 proteins incorporating this N-terminal tail can be used to assemble nucleosomes and chromatin fibers. nih.govpnas.org These reconstituted systems provide a powerful platform to study the direct effects of specific H3 tail modifications on chromatin structure and function in a controlled environment, free from the complexity of the cellular milieu. pnas.org
For instance, researchers can assemble nucleosome arrays using histone H3 that is specifically modified within its N-terminal tail and then analyze how this modification influences higher-order chromatin folding, the accessibility of the DNA to transcription factors, or the activity of chromatin-remodeling enzymes. nih.govnih.gov These in vitro reconstitution experiments have been instrumental in providing mechanistic insights into how histone modifications regulate fundamental biological processes such as transcription and DNA repair. nih.govpnas.org
| Application | Description |
| Binding Assays | Used as bait to identify and characterize proteins that bind to specific H3 tail modifications. oup.com |
| Enzyme Assays | Serves as a substrate to measure the activity and specificity of histone-modifying enzymes. nih.gov |
| Structural Studies | Employed in structural biology techniques to understand the molecular basis of histone-protein interactions. |
| Chromatin Reconstitution | Longer versions are used to build defined nucleosomes and chromatin fibers for functional studies. pnas.org |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C91H167N35O27.C2HF3O2/c1-45(2)41-61(88(152)153)121-79(143)59(29-31-64(97)131)117-74(138)53(22-10-14-34-93)115-77(141)57(26-18-38-106-90(101)102)119-83(147)63-28-20-40-126(63)87(151)48(5)111-73(137)52(21-9-13-33-92)112-67(134)43-108-66(133)42-109-84(148)68(49(6)128)123-82(146)62(44-127)122-78(142)54(23-11-15-35-94)116-76(140)56(25-17-37-105-89(99)100)114-72(136)47(4)110-85(149)69(50(7)129)124-81(145)60(30-32-65(98)132)118-75(139)55(24-12-16-36-95)120-86(150)70(51(8)130)125-80(144)58(113-71(135)46(3)96)27-19-39-107-91(103)104;3-2(4,5)1(6)7/h45-63,68-70,127-130H,9-44,92-96H2,1-8H3,(H2,97,131)(H2,98,132)(H,108,133)(H,109,148)(H,110,149)(H,111,137)(H,112,134)(H,113,135)(H,114,136)(H,115,141)(H,116,140)(H,117,138)(H,118,139)(H,119,147)(H,120,150)(H,121,143)(H,122,142)(H,123,146)(H,124,145)(H,125,144)(H,152,153)(H4,99,100,105)(H4,101,102,106)(H4,103,104,107);(H,6,7)/t46-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIRZIUMMGKFJW-IULIQXKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H168F3N35O29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2297.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for Synthesis and Preparation of Histone H3 1 20 Trifluoroacetate for Research Applications
Solid-Phase Peptide Synthesis (SPPS) Techniques for Histone H3 (1-20)
Solid-phase peptide synthesis (SPPS) is the cornerstone for producing synthetic peptides like Histone H3 (1-20). gyrosproteintechnologies.combachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. gyrosproteintechnologies.compeptide.com This approach simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple washing steps. bachem.com The synthesis of longer peptides, such as histones, can be challenging, but SPPS has revolutionized the ability to create these complex molecules with high purity. gyrosproteintechnologies.com
Two primary SPPS chemistries are commonly employed: Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). The choice between these strategies often depends on the specific peptide sequence and desired final product. For instance, the Boc/Bzl strategy may be preferred for "difficult sequences" that are prone to aggregation, as the trifluoroacetic acid (TFA) used for deprotection can help disrupt these aggregates. luxembourg-bio.com
The use of trifluoroacetic acid (TFA) is integral to many SPPS protocols, particularly in the Boc strategy where it is used to remove the N-terminal protecting group in each cycle. peptide.com TFA is also commonly used in the final step to cleave the synthesized peptide from the resin support. ambiopharm.comlifetein.com A direct consequence of this exposure is the formation of the peptide as a trifluoroacetate (B77799) salt. ambiopharm.com The free amino groups on the peptide, including the N-terminus and the side chains of basic residues like lysine (B10760008) and arginine, become protonated and form a salt with the trifluoroacetate anion. ambiopharm.com
While often a default outcome of the synthesis process, the TFA salt form is suitable for many early-stage research applications. ambiopharm.com However, it's important to be aware of potential side reactions, such as trifluoroacetylation, where the trifluoroacetyl group is unintentionally added to the peptide chain. This can occur through the reaction of trifluoroacetoxymethyl groups on the resin with amines on the peptide, a process that can be minimized by using specific resin types. nih.gov
Histones are subject to a wide array of post-translational modifications (PTMs), including acetylation, methylation, phosphorylation, and ubiquitination, which play critical roles in chromatin structure and function. nih.govnih.gov SPPS allows for the site-specific incorporation of these modifications into synthetic histone peptides, providing invaluable tools for studying their effects. jpt.com
To incorporate PTMs, specially modified amino acid derivatives are used during the synthesis cycles. nih.gov For example, to create an acetylated lysine at a specific position, Fmoc-Lys(Ac)-OH would be used during the coupling step for that residue. nih.gov Similarly, phosphorylated threonine can be introduced using Fmoc-Thr(PO(OBzl)OH)-OH. nih.gov This precise control over the location and type of modification is a key advantage of SPPS for creating well-defined histone peptide models for research. youtube.com
Purification and Quality Control Methodologies
Following synthesis, the crude peptide product is a mixture containing the desired peptide along with truncated sequences, deletion sequences, and by-products from side reactions. Therefore, rigorous purification and quality control are essential to obtain a homogenous product suitable for research.
High-performance liquid chromatography (HPLC) is the primary technique for purifying synthetic peptides. springernature.comamericanpeptidesociety.org Reversed-phase HPLC (RP-HPLC) is particularly effective and widely used. americanpeptidesociety.org In RP-HPLC, the crude peptide mixture is passed through a column containing a nonpolar stationary phase (e.g., C18). Peptides are then eluted with a gradient of increasing organic solvent, typically acetonitrile, in an aqueous mobile phase often containing TFA. pnas.org Peptides separate based on their hydrophobicity, with more hydrophobic peptides eluting later. americanpeptidesociety.org
Other chromatographic techniques like ion-exchange chromatography (IEC) can also be employed. americanpeptidesociety.org IEC separates peptides based on their net charge, which is useful for separating peptides with different PTMs that alter their charge, such as phosphorylation. americanpeptidesociety.org Size-exclusion chromatography (SEC) separates peptides based on their size and can be used to remove aggregates. americanpeptidesociety.org For some applications, solid-phase extraction (SPE) can be a rapid and economical method for peptide purification. nih.gov
Table 1: Common Chromatographic Techniques for Histone H3 (1-20) Purification
| Technique | Principle of Separation | Primary Application for Histone H3 (1-20) |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary purification of the crude synthetic peptide. springernature.comamericanpeptidesociety.org |
| Ion-Exchange Chromatography (IEC) | Net Charge | Separation of peptides with charge-altering PTMs (e.g., phosphorylation). americanpeptidesociety.org |
| Size-Exclusion Chromatography (SEC) | Molecular Size | Removal of peptide aggregates. americanpeptidesociety.org |
| Solid-Phase Extraction (SPE) | Hydrophobicity | Rapid purification and desalting. nih.gov |
This table is generated based on the principles of peptide purification and is for illustrative purposes.
Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides. nih.govijsra.net It is used to verify the correct molecular weight of the synthesized Histone H3 (1-20) peptide, confirming that the amino acid sequence has been assembled correctly. resolvemass.ca Furthermore, MS is crucial for confirming the successful incorporation of any desired PTMs, as these modifications result in a predictable mass shift. nih.govnih.gov
Tandem mass spectrometry (MS/MS) provides even more detailed information. In an MS/MS experiment, the peptide ion is isolated and fragmented, and the masses of the resulting fragments are measured. nih.gov This fragmentation pattern allows for the confirmation of the amino acid sequence and the precise localization of any PTMs within the peptide chain. nih.gov Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common methods for ionizing the peptides for MS analysis. ijsra.net
Table 2: Mass Spectrometry Techniques for Histone H3 (1-20) Analysis
| Technique | Information Provided |
| Mass Spectrometry (MS) | Molecular weight verification, confirmation of PTM incorporation. resolvemass.canih.gov |
| Tandem MS (MS/MS) | Amino acid sequence confirmation, precise localization of PTMs. nih.gov |
| ESI-MS | Accurate molecular weight and sequence determination. ijsra.net |
| MALDI-TOF | Molecular weight analysis and sequence verification. ijsra.net |
This table is generated based on the principles of peptide analysis and is for illustrative purposes.
In addition to chromatography and mass spectrometry, spectroscopic methods can be used to assess the homogeneity and structural characteristics of the purified peptide. Circular dichroism (CD) spectroscopy is a valuable technique for examining the secondary structure of peptides, such as the presence of α-helices or β-sheets, and can be used to analyze folding patterns. resolvemass.ca While the short Histone H3 (1-20) peptide is likely to be largely unstructured in solution, CD can confirm the absence of significant aggregation-induced structures and provide a baseline for conformational studies.
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed atomic-level information about the three-dimensional structure and dynamics of the peptide in solution. oxfordglobal.com For a peptide like Histone H3 (1-20), NMR can be used to confirm the identity and purity of the sample and to study how PTMs might influence its local conformation.
Structural and Conformational Investigations of Histone H3 1 20 Peptide
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of Conformational Flexibility
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in a solution state that mimics the cellular environment. It has been instrumental in characterizing the conformational landscape of the Histone H3 (1-20) peptide, both in its free form and when interacting with various biological partners.
Studies on the free, unmodified Histone H3 (1-20) peptide in aqueous solution consistently demonstrate that it is intrinsically disordered. nih.govfrontiersin.orgresearchgate.net Lacking a stable, folded three-dimensional structure, the peptide exists as a dynamic ensemble of rapidly interconverting conformations.
Circular Dichroism (CD) and NMR Spectra: CD spectroscopy of a synthetic H3 (1-19) peptide shows that it does not adopt any regular secondary structure, such as α-helices or β-sheets, in a standard phosphate (B84403) buffer. frontiersin.org This is corroborated by NMR data, where the chemical shifts of the backbone amide protons are characteristic of a random coil or disordered state. nih.govbiorxiv.org
Conformational Flexibility: The significant conformational flexibility of the histone tails is a key feature, suggesting they remain accessible for binding to proteins and other molecules even within compact chromatin states. researchgate.netacs.org This inherent plasticity is believed to be fundamental to their function as regulatory platforms.
While disordered on its own, the H3 (1-20) tail can adopt more defined structures upon binding to its biological targets, such as reader proteins or DNA.
Interaction with Reader Domains: NMR titration experiments, where a solution of a binding partner is added to an isotopically labeled H3 peptide (or vice versa), are used to map interaction interfaces. For example, when the BPTF PHD finger binds to an H3 peptide, significant chemical shift perturbations (CSPs) are observed in the NMR spectra for residues within the binding pocket. scispace.comnih.gov The binding of the H3 peptide (residues 1-20) to the PHD finger of human AIRE induces the peptide to adopt an extended β-strand-like conformation for residues 2-6, which becomes part of a three-stranded β-sheet in the complex. nih.gov This interaction is highly specific, primarily involving the first eight residues of the H3 tail. nih.gov
| H3 Peptide Residue | Interacting AIRE-PHD1 Residue(s) | Type of Interaction |
|---|---|---|
| Alanine-1 (A1) | Proline-331, Tryptophan-335 | Nonpolar interactions and hydrogen bonds |
| Arginine-2 (R2) | Aspartate-312 | Electrostatic interaction |
| Threonine-3 (T3) | Glutamate-307 | Hydrogen bond |
| Lysine-4 (K4) | Aspartate-297 | Electrostatic interaction (key for recognition) |
| Arginine-8 (R8) | Aspartate-297 | Electrostatic interaction |
Interaction with Nucleic Acids: The H3 tail also interacts directly with DNA. NMR studies comparing the H3 tail peptide in its free state versus bound to a short DNA fragment show distinct chemical shift changes, indicating a direct association. elifesciences.org This interaction is characterized as a "fuzzy complex," where the tail robustly but dynamically associates with the DNA, maintaining a heterogeneous ensemble of bound states rather than a single static structure. oup.combiorxiv.org
Within the context of the nucleosome—the fundamental repeating unit of chromatin consisting of DNA wrapped around a histone octamer—the dynamics of the H3 tail are significantly altered compared to the free peptide.
Attenuated Dynamics: High-resolution magic-angle-spinning (MAS) NMR and solution NMR studies on entire nucleosomes show that the H3 tail's flexibility is considerably reduced. nih.govacs.org This attenuation is due to transient electrostatic interactions with both the DNA wrapped around the histone core and the linker DNA that connects adjacent nucleosomes. nih.govacs.org
Conformational Ensemble: Despite being more restricted, the tail remains highly dynamic and conformationally flexible. nih.govacs.org NMR relaxation data support a model where the H3 tails are collapsed onto the nucleosome core, interacting dynamically with the nucleosomal DNA. nih.govoup.com This DNA-bound state is different from the completely unrestricted state of the free peptide and can regulate the accessibility of the tail to effector proteins. nih.govoup.com For instance, the binding affinity of the BPTF PHD finger to the H3 tail is inhibited when the tail is part of the nucleosome compared to when it is a free peptide, demonstrating that the nucleosomal context modulates its interactions. nih.gov
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Approaches
While NMR excels at studying dynamics in solution, X-ray crystallography and cryo-EM provide high-resolution static snapshots of molecules. These techniques have been essential for visualizing the H3 (1-20) peptide when stabilized in a complex with a binding partner and for understanding its role in the larger nucleosome structure.
The inherent flexibility of the H3 (1-20) peptide makes it difficult to crystallize on its own. However, by forming a stable complex with a "reader" protein, its structure can be successfully determined.
Reader Domain Complexes: Numerous crystal structures of H3 tail peptides in complex with reader domains have been solved. These structures provide atomic-level detail of how specific post-translational modifications are recognized. For example, the co-crystal structure of a modified H3 (1-20) peptide with the TRIM33 PHD-Bromo domain revealed how the protein simultaneously recognizes trimethylated Lysine-9 and acetylated Lysine-14. rcsb.org Similarly, the structure of WDR5 bound to an H3 peptide shows how the N-terminal arginine of the peptide is anchored in a central channel of the protein. embopress.org In a complex with Spindlin1, only residues 1-9 of the H3 (1-20) peptide could be modeled, highlighting that the C-terminal portion remained flexible even when bound. researchgate.net
Disordered Regions in Crystals: In some co-crystal structures, only a portion of the H3 peptide is visible in the electron density map, while the rest remains disordered. In the structure of Kap123 bound to a longer H3 peptide, residues 1-11 and 18-20 were disordered, indicating they were not critical for the core interaction. elifesciences.orgnih.gov
| Binding Partner | H3 Peptide Used | PDB ID | Resolution (Å) | Key Finding |
|---|---|---|---|---|
| TRIM33 PHD-Bromo | H3(1-20)K9me3K14ac | 3U5N | 1.95 | Dual recognition of H3K9me3 by the PHD finger and an adjacent modification by the Bromodomain. rcsb.org |
| Spindlin1 | H3(1-20)K4me3 | 2V1F | 1.70 | Residues 1-9 of the H3 peptide are ordered and recognized by Tudor-like domains. researchgate.net |
| WDR5 | H3(1-10) | 2H13 | 2.50 | The N-terminus of the H3 peptide binds in a central channel of WDR5. embopress.org |
| AIRE-PHD1 | H3(1-20) | 2KE1 | NMR Structure | Recognition of unmodified H3K4 is mediated by specific electrostatic interactions. nih.gov |
High-resolution structures of the entire nucleosome core particle, obtained through both X-ray crystallography and, more recently, cryo-EM, have been fundamental to our understanding of chromatin.
Flexible Tails in Nucleosome Structures: In most high-resolution structures of the nucleosome, the majority of the H3 N-terminal tail (including the 1-20 region) is not resolved. nih.gov This lack of electron density is due to the tail's high degree of flexibility, as it protrudes from the histone octamer core. youtube.comnih.gov The structures do, however, clearly show the point from which the tail emerges from the core, passing through a channel formed by the minor grooves of the two DNA gyres. youtube.com
Computational Approaches to Peptide Structure and Dynamics
Computational methods, particularly molecular dynamics (MD) simulations and in silico modeling, have become indispensable for exploring the structural and dynamic properties of the highly flexible N-terminal tail of Histone H3. nih.govrsc.org These approaches provide atomic-level insights that complement experimental techniques, which can be challenged by the intrinsically disordered nature of the peptide. rsc.orgnih.gov
Molecular dynamics (MD) simulations offer a powerful lens through which to view the conformational landscape and temporal evolution of the Histone H3 (1-20) peptide, both in its isolated state and when complexed with other molecules. researchgate.net These simulations can capture a range of functional motions, from local residue fluctuations to large-scale unwrapping events within the nucleosome. biorxiv.org
Isolated Peptide Dynamics: Extensive MD simulations have revealed that while the H3 tail is intrinsically disordered, it does not adopt a completely random coil structure. nih.govrsc.org Instead, it populates a relatively flat free energy surface characterized by several shallow basins. nih.govrsc.org These basins correspond to transient conformations with a notable propensity for α-helical secondary structure, particularly in two distinct regions of the peptide. nih.govrsc.org Advanced analytical techniques like Markov state models (MSM) applied to long-timescale simulations—spanning tens of microseconds—have quantified the kinetics of these structures, revealing rapid transitions between different metastable states on timescales ranging from nanoseconds to microseconds. nih.govrsc.org
| Peptide Variant | Calculated Melting Temperature (Tm) |
|---|---|
| Wild-Type H3 | ~346-350 K |
| H3K4me2 | ~346-350 K |
| H3K9me2 | ~346-350 K |
| H3K4me2K9me2 | ~346-350 K |
| H3K4acK9ac | 324 K |
Complexes with Reader Proteins and DNA: MD simulations are crucial for elucidating the mechanisms of H3 tail recognition by "reader" proteins and DNA. Simulations of the H3 peptide with the LSD1/CoREST complex suggest an induced-fit mechanism, where the protein undergoes conformational changes upon peptide binding. researchgate.net Other simulations have been used to refine docked structures of H3 peptides with reader domains, such as the BPTF PHD finger, which is challenging due to the peptide's high flexibility. mdpi.compreprints.org These studies highlight the critical role of interfacial water molecules in mediating and stabilizing the protein-peptide interactions. mdpi.compreprints.org
When studying interactions with DNA, MD simulations show that the H3 (1-20) peptide can bind differently depending on its modification state. For example, after 100 ns simulations, the H3K4ac peptide was observed to bind along all regions of a DNA duplex, whereas the unmodified H3 and H3K9ac peptides tended to bind preferentially to the terminal regions. chemrxiv.org In the context of the full nucleosome, multi-microsecond simulations demonstrate that the H3 tail collapses onto the nucleosome core, engaging in robust interactions with DNA that can inhibit the binding of some reader proteins. biorxiv.orgnih.gov These simulations also capture the H3 tail's interactions with DNA ends during spontaneous DNA "breathing" and unwrapping events. biorxiv.org
Beyond MD simulations, other in silico methods like molecular docking are used to predict and analyze the interactions of the H3 tail, particularly with its binding partners. nih.govresearchgate.net These models provide valuable insights into the structural basis of molecular recognition, which is often governed by the specific conformation adopted by the flexible tail. nih.govresearchgate.net
An illustrative study used molecular docking programs (Haddock 2.4 and ClusPro) to investigate how the conformation of the H3 tail affects its binding affinity for the PHD finger domains of the ING (Inhibitor of Growth) family of proteins. nih.govresearchgate.net The study docked two different conformations of the H3 tail—α-helical and linear—to the ING proteins. The results consistently showed that the linear conformation binds with a statistically significant higher affinity than its helical counterpart. nih.govresearchgate.net This preference for a more extended conformation allows for more favorable protein-peptide interaction patterns, which are consistent with experimentally determined binding modes. nih.govresearchgate.net
The calculated binding affinities from this in silico modeling highlight the energetic differences between the interactions of various conformations. nih.gov
| H3 Tail Conformation | Binding Affinity (ΔG) | Dissociation Constant (Kd) at 25.0 °C |
|---|---|---|
| Linear | -11.4 kcal/mol | 4.00E-09 M |
| Helical | -9.8 kcal/mol | 6.10E-08 M |
These modeling studies underscore that the conformational state of the H3 tail is a critical determinant of its interaction with reader proteins. nih.govresearchgate.net Furthermore, MD simulations of the entire nucleosome model the dynamic interplay between the H3 tail and nucleosomal DNA. nih.gov These models show the tail adopting an ensemble of heterogeneous, DNA-bound conformations that are in rapid exchange, reconciling how the tail can be both bound to DNA and accessible for interactions with other factors. nih.gov The simulations reveal that this interaction with core DNA can modulate the accessibility of binding sites on the H3 tail, thereby regulating the recruitment of effector proteins. nih.govplos.org
Research on Interactions of Histone H3 1 20 with Biomolecules
Peptide-DNA Interactions and Chromatin Fiber Formation
The intrinsic affinity between the histone H3 tail and DNA is fundamental to the packaging of the genome. These interactions are not merely static structural contacts but are dynamic processes that influence the accessibility of DNA for transcription, replication, and repair.
The primary driving force for the interaction between the histone H3 tail and DNA is electrostatic attraction. nih.govelifesciences.org The peptide sequence is abundant in positively charged lysine (B10760008) and arginine residues, which form strong, albeit transient, interactions with the negatively charged phosphate (B84403) backbone of the DNA double helix. nih.govnih.gov This charge-based interaction is crucial for neutralizing DNA's self-repulsion, facilitating its compaction around the histone octamer. elifesciences.org
Studies using NMR spectroscopy have shown that the presence of linker DNA significantly enhances these transient electrostatic interactions, leading to a noticeable reduction in the H3 tail's mobility compared to its state in mononucleosomes without linker DNA. nih.gov The strength of these interactions is evidenced by the fact that segments containing positively charged residues exhibit more restricted motion. nih.gov Furthermore, computational analyses reveal that the histone tails, including H3, create a pronounced electrostatic field that is critical for nucleosome core particle (NCP) stability and can influence DNA unwrapping. nih.govresearchgate.net
Post-translational modifications that alter the charge of the H3 tail, such as lysine acetylation (charge neutralization) and PARylation (addition of a large negative charge), directly modulate these electrostatic interactions. pnas.org These modifications can weaken the tail's association with DNA, increasing its dynamics and accessibility to other proteins. nih.govpnas.org
The histone H3 tail is intrinsically disordered, lacking a fixed three-dimensional structure. nih.gov In the context of the nucleosome, it engages in a robust but highly dynamic "fuzzy complex" with nucleosomal DNA. nih.govbiorxiv.org This means the tail exists as a heterogeneous and dynamic ensemble of DNA-bound states rather than adopting a single, static conformation. biorxiv.org This dynamic binding significantly restricts the accessibility of the H3 tail to effector proteins. nih.govoup.com
The conformation adopted by the H3 tail is inhibitory to the binding of some reader domains, such as the BPTF PHD finger. nih.gov The interaction with DNA effectively sequesters the tail, meaning that PTMs can regulate protein binding through two mechanisms: by directly creating a binding site for a reader domain and by weakening the tail's interaction with DNA to expose that site. nih.govbiorxiv.org The loss of other histones from the nucleosome, such as an H2A/H2B dimer to form a hexasome, can also alter the H3 tail's conformational ensemble, leading to increased dynamics and accessibility. biorxiv.orgoup.com
Interestingly, certain proteins can induce a specific conformation in the H3 tail upon binding. For example, the PHD finger of BAZ2A binds the H3 tail in a helical, folded-back conformation, a process guided by an acidic patch on the protein's surface. portlandpress.com This highlights that the peptide's conformation is not static but can be actively modulated by its binding partners.
Peptide-Protein Interactions: Readers, Writers, and Erasers of Epigenetic Marks
The Histone H3 (1-20) peptide is a primary docking platform for a vast array of nuclear proteins that regulate chromatin. These interactions are highly specific, often dictated by the presence or absence of PTMs on key residues within the peptide sequence.
Chromatin Remodelers are ATP-dependent molecular machines that restructure chromatin by sliding, evicting, or exchanging nucleosomes. The H3 tail is a key target for these complexes.
SWI/SNF and RSC: Acetylation of the H3 tail, particularly tetra-acetylation, enhances the recruitment and activity of the SWI/SNF and RSC remodeling complexes. nih.gov This enhanced recruitment is dependent on the bromodomains within these complexes, which recognize acetylated lysines. H3 acetylation not only increases the affinity of the remodelers for the nucleosome but also stimulates their ability to mobilize nucleosomes and displace H2A/H2B dimers. nih.gov
CHD4 (NuRD complex): The tandem PHD fingers of the CHD4 subunit of the NuRD complex can bivalently recognize two separate histone H3 tails. d-nb.info This interaction is crucial for the genomic localization and repressive activity of the NuRD complex. The binding of the PHD fingers to H3 stimulates the ATPase and chromatin-remodeling functions of CHD4. d-nb.info
Histone Chaperones are proteins that bind to histones to facilitate their transport, storage, and assembly into or disassembly from nucleosomes, preventing their improper aggregation or degradation. oup.com
sNASP (Nuclear Autoantigenic Sperm Protein): This chaperone binds to monomeric histone H3. embopress.org sNASP utilizes two distinct modes to bind H3: one interaction involves a conserved peptide motif in the C-terminal globular domain of H3, and another, major binding mode involves the αN-helix region of H3, which is partially included in the H3 (1-20) sequence. oup.comoup.com This shielding of H3 is essential for maintaining the soluble pool of H3-H4 histones in the cell. oup.com
ASF1 (Anti-Silencing Function 1): ASF1 is a key chaperone that handles H3-H4 dimers. nih.gov It can form a co-chaperone complex with sNASP and H3-H4. oup.com ASF1 and sNASP can compete for binding to H3, but can also bind an H3-H4 dimer simultaneously in a non-competitive manner. portlandpress.com
CAF-1 (Chromatin Assembly Factor 1): This complex is responsible for depositing newly synthesized H3.1-H4 tetramers onto DNA during replication. nih.govnih.gov It receives the H3-H4 dimer from ASF1 for tetramer formation and subsequent deposition. nih.gov
The enzymes that catalyze the addition and removal of PTMs must first recognize and bind to their histone substrates. The H3 (1-20) peptide is a primary substrate for many of these "writer" and "eraser" enzymes.
Histone Acetyltransferases (HATs): These enzymes transfer an acetyl group to lysine residues. The H3 (1-20) peptide is an efficient substrate for HAT complexes. anaspec.com For example, the Piccolo NuA4 HAT complex effectively acetylates the H3 N-terminal tail. anaspec.com HATs are often recruited by transcription factors, and the resulting H3 tail acetylation facilitates the recruitment of chromatin remodelers and other transcriptional machinery. nih.gov Synthetic histone acetylation peptides are widely used in vitro to study HAT enzyme activity and screen for inhibitors. biocat.com
Histone Methyltransferases (HMTs) and Histone Demethylases (HDMs): HMTs add methyl groups to lysine and arginine residues, while HDMs remove them. These modifications are highly specific. For instance, Suppressor of Variegation 3-9 Homologue 1 (Suv39h1) is an HMT specific for methylating H3 at lysine 9 (H3K9). nih.gov Synthetic methylated H3 peptides are crucial tools for assaying the activity of HMTs and HDMs and for screening potential therapeutic inhibitors. biocat.com The interplay between different modifications is also critical; for example, acetylation at H3K9 can inhibit methylation at the same residue. nih.gov
"Reader" domains are specialized protein modules that recognize and bind to specific PTMs on histone tails, translating the histone code into downstream biological functions.
PHD Fingers (Plant Homeodomain): This is a large family of reader domains with diverse specificities. portlandpress.com Many PHD fingers recognize the N-terminus of histone H3.
The PHD finger of AIRE (Autoimmune Regulator) binds to the unmodified H3 tail (H3K4me0), an interaction crucial for controlling thymic expression of tissue-specific antigens. nih.gov
The PHD finger of BAZ2A recognizes the unmodified H3 tail in a distinct helical conformation. portlandpress.com
The PHD finger of PHRF1 also robustly binds the unmodified N-terminus of H3, an interaction required for its role in the DNA damage response. nih.govoup.com
In contrast, the PHD finger of BPTF preferentially recognizes H3 trimethylated at lysine 4 (H3K4me3), although this binding is inhibited by the conformation the H3 tail adopts in the full nucleosome context. nih.gov
| Protein | PHD Finger | Recognized H3 State | Key Finding | Reference |
|---|---|---|---|---|
| AIRE | PHD1 | Unmodified (H3K4me0) | Binds H3(1-20) peptide in a deep binding site; essential for immune tolerance. | nih.gov |
| BAZ2A (TIP5) | PHD | Unmodified H3 | Induces a helical, folded-back conformation in the bound H3 peptide. | portlandpress.com |
| PHRF1 | PHD | Unmodified H3 | Interaction is critical for the DNA damage response and maintaining genome integrity. | nih.govoup.com |
| BPTF | PHD | H3K4me3 | Binding to H3K4me3 is inhibited by H3 tail-DNA interactions in the nucleosome. | nih.gov |
Chromodomains: These domains are well-known for recognizing methylated lysine residues.
The chromodomains of HP1 (Heterochromatin Protein 1) form a hydrophobic pocket that specifically binds to di- and trimethylated H3K9, a hallmark of heterochromatin. d-nb.infobohrium.comrsc.org
The tandem chromodomains of CHD1 recognize H3K4me3, but this interaction can be modulated by modifications at adjacent residues like H3R2 and H3T3. rsc.orgnih.gov
| Protein | Chromodomain | Recognized H3 State | Key Finding | Reference |
|---|---|---|---|---|
| HP1 (CBX5) | Chromo | H3K9me2/3 | Uses an aromatic cage to bind the methyl-lysine; crucial for heterochromatin formation. | bohrium.comrsc.org |
| CHD1 | Tandem Chromo | H3K4me3 | Binding is disrupted by modifications at H3R2 or H3T3, suggesting a "binary switch" mechanism. | nih.gov |
| CBX7 | Chromo | H3K27me2/3 | Recognizes repressive marks as part of the Polycomb repressive complex. | rsc.org |
Bromodomains: Bromodomains are the primary readers of acetylated lysine residues. sci-hub.se
The second bromodomain (BRD2) of Polybromo (a component of the PBAF remodeling complex) preferentially recognizes H3 acetylated at lysine 14 (H3K14ac), a mark associated with active transcription. nih.gov
The bromodomain of BRPF2 binds to H3K14ac with moderate affinity as part of its broader recognition of acetylated histone tails. biorxiv.org
The tandem PHD-Bromodomain cassette of TRIM33 recognizes combinations of marks, with the bromodomain binding to H3K18ac. nih.gov
| Protein | Bromodomain | Recognized H3 State | Key Finding | Reference |
|---|---|---|---|---|
| Polybromo (PBRM1) | BRD2 | H3K14ac | Selectively recognizes H3K14ac to facilitate gene transcription. | nih.gov |
| BRPF2 | BRD | H3K14ac | Binds H3K14ac with a dissociation constant (KD) of 10.2 µM. | biorxiv.org |
| TRIM33 | BRD | H3K18ac | Binds H3K18ac in concert with its PHD finger binding other H3 marks. | nih.gov |
Combinatorial Readout of Multiple Modifications on the Peptide
The "histone code" hypothesis posits that specific combinations of histone modifications are recognized by effector proteins, or "readers," to elicit distinct downstream biological outcomes. unc.edunih.gov This combinatorial readout mechanism enhances the complexity and specificity of chromatin signaling. Research has identified several reader proteins and domains that engage with multiple modifications on the H3 (1-20) tail, often involving linked or paired binding modules. unc.edu
A prime example of combinatorial readout is the ADD (ATRX-DNMT3-DNMT3L) domain of the ATRX protein. nih.govbsb-muenchen.denih.gov The ATRX ADD domain specifically binds to the histone H3 tail when it is trimethylated at lysine 9 (H3K9me3) but unmethylated at lysine 4 (H3K4me0). nih.govresearchgate.netmerckmillipore.com The presence of methylation at H3K4 (H3K4me2 or H3K4me3) abrogates this interaction, demonstrating a sophisticated mechanism for interpreting the modification status of two key residues within the H3 tail. nih.govbsb-muenchen.de This dual recognition is crucial for the proper localization of ATRX to heterochromatic regions. nih.gov
Another well-studied example is the UHRF1 (Ubiquitin-like, containing PHD and RING Finger domains, 1) protein, which contains a tandem Tudor domain (TTD) and a plant homeodomain (PHD) that work in concert. pnas.orgnih.govumich.edu These linked domains cooperatively bind to the histone H3 tail, with the PHD finger recognizing the N-terminus of H3 and the TTD engaging with H3K9me3. unc.edupnas.org This multivalent engagement is essential for the faithful inheritance of DNA methylation patterns. nih.gov The physical linkage of these domains ensures a specific and robust interaction with a precisely modified histone tail. pnas.org
Furthermore, the interplay between different modifications can be antagonistic. For instance, phosphorylation of serine 10 (H3S10ph) can interfere with the binding of proteins that recognize H3K9 methylation, a phenomenon referred to as the "phospho-methyl switch." nih.gov However, the TTD of UHRF1 has been shown to be insensitive to this switch, allowing it to remain associated with H3K9me3 during mitosis when H3S10ph levels are high. nih.gov
The concept of combinatorial readout extends to other modifications as well. For example, the tandem reader domains of BPTF can recognize a combination of H3K4me3 and H4K16ac on the same nucleosome, highlighting that reader complexes can interpret modification patterns across different histones. nih.gov The YEATS domain of AF9 can recognize crotonylated lysine, and this interaction can stimulate transcription, linking it to other marks like H3K9ac. nih.gov The Spindlin1 protein provides a striking example of reading consecutive modifications, as it binds with high affinity to H3K4me3 and asymmetrically dimethylated H3R8 (H3R8me2a). nih.gov
These examples underscore the principle that the biological outcome of histone modifications is not determined by a single mark in isolation but by the collective interpretation of a complex pattern of PTMs.
| Reader Protein/Domain | Recognized H3 (1-20) Modifications | Functional Consequence |
| ATRX (ADD domain) | H3K9me3 in the absence of H3K4me2/3 | Localization to heterochromatin |
| UHRF1 (TTD-PHD) | H3K9me3 and unmodified H3R2 | Maintenance of DNA methylation |
| BPTF (PHD-Bromodomain) | H3K4me3 (in combination with H4K16ac) | Chromatin remodeling and gene activation |
| Spindlin1 | H3K4me3 and H3R8me2a | Transcriptional and cell cycle regulation |
| AF9 (YEATS domain) | H3K9ac, H3K18cr | Transcriptional activation |
Peptide-Nucleosome Interactions
The incorporation of synthetic Histone H3 (1-20) peptides bearing specific modifications into nucleosomes is a powerful tool for dissecting the direct structural and functional consequences of these PTMs.
Reconstitution of Nucleosomes with Modified H3 (1-20) Peptides
To study the effects of specific histone modifications in a controlled in vitro setting, researchers have developed robust methods for assembling nucleosomes with chemically synthesized and modified histone peptides. nih.govresearchgate.netspringernature.com Techniques such as native chemical ligation (NCL) and expressed protein ligation (EPL) are instrumental in generating full-length histone H3 proteins with precise PTMs within the N-terminal tail. nih.gov
The general process involves several key steps:
Synthesis of Modified Peptide: The desired Histone H3 (1-20) peptide, containing specific modifications like methylation, acetylation, or phosphorylation at defined residues, is chemically synthesized. nih.gov
Ligation to Histone Core: This synthetic peptide is then ligated to a recombinant, truncated histone H3 protein that lacks the N-terminal tail. This creates a semi-synthetic, full-length histone H3 with the desired modifications. nih.gov
Histone Octamer Refolding: The modified histone H3 is combined with equimolar amounts of the other core histones (H2A, H2B, and H4), typically under high salt and denaturing conditions. The salt concentration is then gradually reduced through dialysis, allowing the histones to refold into a stable octamer. researchgate.netsquarespace.com
Nucleosome Assembly: The refolded histone octamer is then mixed with a defined DNA template, often a sequence known to position nucleosomes, such as the Widom 601 sequence. Through a process of salt gradient dialysis, the DNA wraps around the histone octamer to form a reconstituted nucleosome core particle. nih.govspringernature.com
This methodology allows for the creation of homogenous populations of nucleosomes with specific, defined PTMs on the H3 tail, which can then be used in a variety of biochemical and biophysical assays. nih.gov It is also possible to create asymmetrically modified nucleosomes, where the two H3 histones within a single nucleosome carry different modifications. nih.gov
Effects on Nucleosome Stability and Dynamics
Post-translational modifications within the Histone H3 (1-20) tail can directly impact the biophysical properties of the nucleosome, influencing its stability and dynamic behavior.
H3R2 Methylation: Asymmetric dimethylation of H3R2 (H3R2me2a) has been shown to be mutually exclusive with H3K4me3. nih.gov The presence of H3R2me2a prevents the trimethylation of H3K4 by the Set1 methyltransferase complex. This is achieved by blocking the interaction of Spp1, a subunit required for the trimethylation activity of Set1, with the H3 tail. nih.gov This demonstrates a direct regulatory crosstalk between adjacent modifications that controls the deposition of a key activating mark.
H3S10 Phosphorylation: Phosphorylation of serine 10 (H3S10ph) has dual, context-dependent roles. During mitosis, it is strongly correlated with chromosome condensation. nih.govwikipedia.orgoup.com However, in the context of gene expression, H3S10ph is often associated with transcriptional activation. nih.govnih.gov Mechanistically, H3S10 phosphorylation can enhance the acetylation of the adjacent H3K14 by the histone acetyltransferase Gcn5, suggesting a synergistic effect in promoting a more open and accessible chromatin state. nih.gov The interplay between H3S10 phosphorylation and H1 linker histone phosphorylation also appears to regulate mitotic H3 phosphorylation. capes.gov.br
| H3 (1-20) Modification | Effect on Nucleosome Stability/Dynamics | Associated Function |
| H3K4me3 | Influences nucleosome occupancy and positioning | Transcriptional activation, promoter marking |
| H3R2me2a | Prevents H3K4 trimethylation | Transcriptional repression, heterochromatin |
| H3S10ph | Promotes chromatin condensation (mitosis); enhances H3K14ac (transcription) | Mitosis, Transcriptional activation |
| H3K9ac/H3K14ac | Likely reduces stability by charge neutralization | Transcriptional activation |
Functional and Mechanistic Investigations in Epigenetic Regulation
Role in Chromatin Assembly and Disassembly Mechanisms
The dynamic assembly and disassembly of chromatin are fundamental to all DNA-related processes, including replication, repair, and transcription. The H3 (1-20) tail plays a significant role in these mechanisms, primarily through the deposition of H3 variants and the process of histone turnover.
Histone H3 variants are incorporated into chromatin through two distinct pathways: replication-coupled (RC) and replication-independent (RI) deposition. nih.govnih.gov The canonical histone H3.1/H3.2 is primarily deposited during DNA replication in S phase via the RC pathway, which is facilitated by the chromatin assembly factor 1 (CAF-1). pnas.orgnih.gov This process ensures that the newly synthesized DNA is rapidly packaged into chromatin. nih.gov Studies in Xenopus embryos have shown that the N-terminal tail of H3 is not absolutely essential for its incorporation into nucleosomes during chromatin assembly, as a deletion of the first 63 amino acids still allowed for some level of assembly. pnas.org However, the tail is thought to interact with accessory factors during the initial steps of nucleosome assembly. nih.gov
In contrast, the histone variant H3.3 is deposited throughout the cell cycle, independent of DNA replication, via the RI pathway. nih.govnih.govnih.gov This process is mediated by the histone chaperone HIRA (Histone Cell Cycle Regulator) and is often associated with transcriptionally active regions of the genome. pnas.org The RI deposition of H3.3 allows for the replacement of canonical histones, which can alter the local chromatin environment and facilitate gene activation. nih.gov In fission yeast, RI deposition of H3 is preferentially found in euchromatic regions and can be enhanced by transcriptional activation. nih.govoup.com The N-terminal tail of H3 is not required for RI deposition, highlighting a key difference between the two pathways. nih.gov
Table 1: Histone H3 Deposition Pathways
| Deposition Pathway | Histone Variant | Timing | Chaperone | Role of H3 (1-20) Tail |
|---|---|---|---|---|
| Replication-Coupled (RC) | H3.1/H3.2 | S Phase | CAF-1 | Facilitates interaction with assembly factors |
Histone turnover, the dynamic exchange of histones within chromatin, is a critical process for maintaining epigenetic homeostasis and enabling transcriptional plasticity, especially in post-mitotic cells like neurons. aging-us.comnih.govahajournals.org The histone variant H3.3 is a key player in this process, with its turnover rates being particularly high at regulatory regions such as enhancers. elifesciences.org Studies in rodent and human brains have revealed that H3.3 accumulates to near-saturating levels in the neuronal genome, yet its containing nucleosomes remain highly dynamic. aging-us.comoup.com This dynamic turnover is essential for activity-dependent gene expression, synaptic connectivity, and cognition. aging-us.comoup.com While the process of H3.3 turnover itself appears to be independent of its post-translational modifications, the modifications on the H3 tail can influence the recruitment of factors that mediate this turnover. aging-us.com For instance, in adult mouse hearts, the turnover of histone H2B, which is more dynamic than H3-H4, is linked to cis-regulatory domains. ahajournals.org
Modulation of Gene Expression and Transcriptional Activity
The H3 (1-20) tail is a key modulator of gene expression, with its PTMs acting as signals that are interpreted by the cellular machinery to either activate or repress transcription. frontiersin.org
A complex "histone code" exists where specific PTMs on the H3 (1-20) tail are associated with distinct transcriptional outcomes. nih.gov These modifications can directly alter chromatin structure or serve as docking sites for effector proteins that regulate transcription. abcam.com
Transcriptional Activation: Acetylation of lysine (B10760008) residues, such as K9 and K14, neutralizes their positive charge, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure that is permissive for transcription. researchgate.netsb-peptide.com Tri-methylation of lysine 4 (H3K4me3) is a hallmark of active gene promoters. abcam.comsb-peptide.com
Transcriptional Repression: In contrast, tri-methylation of lysine 9 (H3K9me3) and lysine 27 (H3K27me3) are generally associated with repressed chromatin. abcam.com
Table 2: Key Post-Translational Modifications on Histone H3 (1-20) and their Transcriptional Role
| Modification | Residue | Transcriptional State | Associated Function |
|---|---|---|---|
| Acetylation | K9, K14, K18 | Active | Loosens chromatin, promotes transcription initiation researchgate.netsb-peptide.com |
| Tri-methylation | K4 | Active | Marks active gene promoters abcam.comsb-peptide.com |
| Tri-methylation | K9 | Repressed | Associated with heterochromatin abcam.com |
PTMs on the H3 (1-20) tail directly influence chromatin accessibility, thereby regulating the access of the transcriptional machinery and other DNA-binding proteins to the DNA template. abcam.comsb-peptide.com Acetylation, for example, creates a more open chromatin conformation known as euchromatin, making the DNA accessible for gene activation. abcam.com Conversely, modifications that strengthen histone-DNA interactions contribute to the formation of a more compact structure called heterochromatin, which silences gene expression. abcam.com This dynamic regulation of chromatin architecture is fundamental to all DNA-templated processes, including DNA repair and replication. frontiersin.orgfrontiersin.org
Advanced Methodological Applications of Histone H3 1 20 Trifluoroacetate in Research
High-Throughput Screening Platforms
High-throughput screening (HTS) platforms have become indispensable in the discovery of novel therapeutic agents, particularly in the field of epigenetics. nih.gov The Histone H3 (1-20) peptide is a cornerstone of many HTS assays designed to identify and characterize modulators of histone-modifying enzymes. researchgate.net
Enzyme Activity Assays (e.g., HMT, HDM, HAT)
Histone H3 (1-20) peptides are widely used as substrates in enzyme activity assays for various histone-modifying enzymes. activemotif.comnih.gov These assays are crucial for drug discovery efforts aimed at developing inhibitors or activators of these enzymes. royalsocietypublishing.org
Histone Methyltransferase (HMT) and Histone Demethylase (HDM) Assays: Unmodified or specifically methylated Histone H3 (1-20) peptides are used to measure the activity of HMTs (e.g., G9a, GLP, MLL1) and HDMs. nih.gov For instance, the conversion of an unmodified peptide to a methylated form, or the reverse reaction, can be quantified to determine enzyme kinetics and inhibitor potency.
Histone Acetyltransferase (HAT) Assays: The Histone H3 (1-20) peptide serves as an efficient substrate for HATs like p300. cpcscientific.comactivemotif.com In these assays, the transfer of an acetyl group from acetyl-CoA to a lysine (B10760008) residue on the peptide is measured, often through fluorescent or colorimetric detection methods. abcam.com
Quantitative Proteomics and Mass Spectrometry-Based Assays
Mass spectrometry (MS) has become an indispensable tool for the detailed characterization of histone PTMs. stanford.edunih.gov The Histone H3 (1-20) peptide, and its corresponding region in the full-length protein, is a major focus of these analyses due to its high density of modification sites. oup.comupenn.edu
Label-Free and Label-Based Quantification of PTMs
Quantitative proteomic approaches allow for the comparison of histone PTM levels between different cellular states or in response to specific treatments. nih.govresearchgate.net
Label-Free Quantification: This method relies on comparing the signal intensities of peptide ions across different samples. tandfonline.com It has been successfully used to quantify changes in histone H3 modifications, providing insights into the relative abundance of different PTMs. researchgate.net
Label-Based Quantification: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) involve the metabolic incorporation of "heavy" isotopes into proteins. creative-proteomics.com This allows for the direct comparison of PTM levels between two cell populations, for example, control versus drug-treated cells. frontiersin.org SILAC, in conjunction with pull-down assays using modified Histone H3 (1-20) peptides, has been instrumental in identifying proteins that specifically bind to certain modifications. acs.org
Analysis of Protein Binding Profiles to Modified Peptides
Understanding which proteins are recruited to or excluded from chromatin by specific histone modifications is key to deciphering the functional consequences of the histone code. Biotinylated versions of the Histone H3 (1-20) peptide, featuring specific PTMs, are used in pull-down assays to isolate "reader" proteins from cell extracts. frontiersin.orgepigentek.com The captured proteins are then identified and quantified by mass spectrometry. nih.gov This approach has been used to map the interactome of various histone marks, revealing how combinations of modifications can influence the binding of protein complexes. nih.gov
| Technique | Application | Histone H3 (1-20) Role | Key Findings |
|---|---|---|---|
| SILAC-based Pull-down with MS | Identification of specific "reader" proteins | Bait (modified and unmodified forms) | Distinguishes specific binders from non-specific background, identifying proteins that associate with specific histone PTMs. acs.orgnih.gov |
| Label-Free Quantitative MS | Profiling relative abundance of PTMs | Analyte (as part of full histone) | Reveals changes in the histone code in response to cellular perturbations, such as enzyme knockdown. upenn.edu |
| Proximity-dependent Biotinylation (BioID) | Mapping in vivo protein-protein interactions | Bait (as part of a fusion protein) | Identifies both stable and transient interactors of histone H3 variants in their native chromatin context. nih.gov |
Biophysical Techniques for Interaction Characterization
While pull-down assays are excellent for identifying binding partners, biophysical techniques are required to quantitatively characterize the thermodynamics and kinetics of these interactions. malvernpanalytical.com Histone H3 (1-20) peptides, with and without modifications, are essential reagents for these studies.
Commonly used biophysical techniques include:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.com This technique has been used to characterize the binding of reader domains to modified histone peptides.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of association and dissociation rate constants (kon and koff), in addition to the binding affinity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the interaction between a histone peptide and a binding protein at atomic resolution. frontiersin.org It can be used to map the binding interface and to study conformational changes that occur upon binding.
These biophysical approaches, in combination with the Histone H3 (1-20) peptide, provide a deeper understanding of the molecular mechanisms that govern the recognition of histone modifications and their role in epigenetic regulation. malvernpanalytical.com
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. In the context of the Histone H3 (1-20) peptide, ITC is employed to quantify the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of its interactions with "reader" proteins, chaperones, and enzymes.
The principle of ITC involves titrating a solution of the Histone H3 (1-20) peptide into a sample cell containing the protein of interest. As the peptide binds to the protein, heat is either released (exothermic) or absorbed (endothermic), which is detected by the highly sensitive ITC calorimeter. The resulting data provides a direct measurement of the binding affinity without the need for labeling or immobilization. frontiersin.orgpnas.org
Researchers have extensively used ITC to study how post-translational modifications (PTMs) on the Histone H3 (1-20) tail affect its binding to various proteins. For instance, ITC has been instrumental in demonstrating the specific recognition of trimethylated lysine 4 (H3K4me3) by reader domains. researchgate.net The technique has also been used to show how combinations of modifications can be read by linked protein modules, such as the TTD-PHD domain of UHRF1, which exhibits significantly higher affinity for an H3 tail peptide bearing both unmodified arginine 2 (R2) and trimethylated lysine 9 (K9me3). pnas.org Furthermore, ITC studies have revealed that in some cases, the presence of S-adenosylmethionine (SAM), a cofactor for methyltransferases, is necessary for the stable binding of substrate-mimicking H3 peptides to enzymes like G9a. pnas.org
Table 1: ITC-Derived Binding Affinities of Histone H3 Peptides to Various Proteins
| Interacting Protein | Histone H3 Peptide Ligand | Dissociation Constant (Kd) | Reference |
| Spindlin1 (SPIN1) | H3 (1-20) K4me3 | ~750 nM | researchgate.net |
| Spindlin1 (SPIN1) | H3 (1-10) K4me3 | ~147 nM | researchgate.net |
| UHRF1 (TTD-PHD) | H3 (1-20) R2/K9me3 | 0.37 µM | pnas.org |
| ATRXADD | H3 (1-15) K9me3 | 1.3 µM | nih.gov |
| G9a | H3 (1-20) K9Nle (in presence of SAM) | Not explicitly stated, but potent binding shown | pnas.org |
| Clr4 | Ub-H3t (1-20) K14Ub | 115 ± 18 µM | biorxiv.org |
Fluorescence Polarization (FP) and AlphaScreen Assays
Fluorescence Polarization (FP) and Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) are robust, high-throughput screening (HTS) techniques frequently used to study protein-peptide interactions. nih.govebm-journal.org Histone H3 (1-20) peptides are central to these assays, often serving as the basis for developing probes to identify and characterize inhibitors of epigenetic protein interactions.
Fluorescence Polarization (FP) is a homogeneous assay that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. researchgate.net In a typical setup, a Histone H3 (1-20) peptide is labeled with a fluorophore (e.g., fluorescein). In its free state, the small peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger protein (e.g., a "reader" domain), the rotational motion of the complex slows down significantly, leading to an increase in the polarization of the emitted light. nih.govresearchgate.net This change in polarization can be used to determine binding affinities and to screen for small molecule inhibitors that disrupt the interaction, causing a decrease in polarization. nih.govnih.gov
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay Screen) is a bead-based chemiluminescent assay that relies on the transfer of singlet oxygen from a "donor" bead to an "acceptor" bead when they are brought into close proximity. ebm-journal.org To study the interaction of a Histone H3 (1-20) peptide with a protein, one binding partner is attached to the donor bead and the other to the acceptor bead. If an interaction occurs, the beads come close enough for the energy transfer to happen, generating a luminescent signal. This method is highly sensitive and is often used as an orthogonal assay to confirm hits from primary screens like FP. nih.gov For example, after identifying potential inhibitors of the ATRX:H3 interaction using an FP assay, an AlphaScreen was developed for hit confirmation. nih.gov
These assays are invaluable for screening large compound libraries to find molecules that can modulate the activity of epigenetic regulators. dundee.ac.uk
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. ncc-gcsp.ac.kr It provides detailed kinetic information, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (Kd) can be calculated. In epigenetic research, SPR is a key method for characterizing the binding of Histone H3 (1-20) peptides to various proteins.
In a typical SPR experiment, a protein of interest (the ligand) is immobilized on the surface of a sensor chip. A solution containing the Histone H3 (1-20) peptide (the analyte) is then flowed over the surface. The binding of the peptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. ncc-gcsp.ac.kr
SPR has been successfully used to:
Quantify binding affinities: Researchers have used SPR to measure the binding affinity of modified and unmodified Histone H3 peptides to a wide range of epigenetic proteins, including the chromodomain-containing protein CHD1 and the TAF3 subunit of the TFIID transcription factor. nih.gov
Determine binding kinetics: The real-time nature of SPR allows for the detailed analysis of how quickly a peptide binds to and dissociates from its target protein. asm.org
High-throughput screening: SPR imaging (SPRi) technology enables the simultaneous analysis of hundreds or thousands of interactions on a single chip, making it a powerful tool for profiling the epigenetic interactome. nih.gov This has been used to systematically profile the binding kinetics of numerous histone "reader-mark" pairs. nih.gov
Table 2: SPR-Derived Binding Affinities of Histone H3 Peptides
| Interacting Protein | Histone H3 Peptide Ligand | Dissociation Constant (Kd) | Reference |
| CHD1 | H3 (1-15) K4me3 | 8.8 ± 0.5 µM | nih.gov |
| TAF3 | H3K4me3 | 0.7 ± 0.1 µM | nih.gov |
| LegAS4 | H3 (1-21) | 1.38 ± 0.08 µM | asm.org |
| DNMT3A-PWWP | H3.3-G34W | Similar to H3K36me3 interaction | ncc-gcsp.ac.kr |
| MOZ | CTX-1 (inhibitor) | 0.38 µM | researchgate.net |
Peptide-Based Probes and Antagonists
The Histone H3 (1-20) sequence is a versatile scaffold for the design of peptide-based probes and antagonists to study and modulate the activity of epigenetic enzymes. By incorporating modifications or unnatural amino acids, researchers can create potent and selective tools for biochemical and cellular investigations. nih.gov
Development of Inhibitors for Epigenetic Enzymes
The development of small-molecule inhibitors for epigenetic enzymes is a major focus of drug discovery. nih.govbiorxiv.org Peptides derived from the Histone H3 (1-20) tail are instrumental in this process, serving both as starting points for inhibitor design and as tools to probe enzyme mechanisms.
One successful strategy involves creating "bisubstrate" inhibitors. For example, by linking a Histone H3 tail peptide to Coenzyme A (CoA), researchers have developed potent inhibitors of histone acetyltransferases (HATs). An H3-CoA-20 conjugate, derived from the first 20 amino acids of Histone H3, was shown to be a highly potent inhibitor of the HATs PCAF/GCN5 with a Ki of 28 nM. nih.gov
Another approach is to introduce non-hydrolyzable substrate mimics. By substituting the target lysine with unnatural amino acids like norleucine (Nle) or methionine (M), peptides can act as competitive inhibitors. For instance, an H3 (1–20) peptide with a K9Nle substitution was found to be a more potent inhibitor of the G9a methyltransferase than peptides with K9M or K9I substitutions. pnas.org These peptide-based inhibitors are critical for validating epigenetic enzymes as therapeutic targets and for understanding their complex biology. researchgate.net
Use in Investigating Histone Clipping/Proteolysis
Histone clipping, the proteolytic cleavage of histone tails, is an emerging epigenetic modification that can rapidly alter chromatin structure and gene expression. bmbreports.orgresearchgate.net The N-terminal tail of Histone H3 is a known target for several proteases. bmbreports.org Synthetic Histone H3 (1-20) peptides are invaluable substrates for in vitro assays designed to identify the proteases responsible for this clipping and to understand the regulation of this process.
By incubating Histone H3 (1-20) peptides with cellular extracts or purified enzymes, researchers can identify specific cleavage sites. elifesciences.org For example, studies have shown that Cathepsin L can cleave the H3 tail at alanine (B10760859) 21, a process that can be modulated by other PTMs on the tail. bmbreports.org In vitro cleavage assays using modified H3 peptides have helped to investigate how modifications such as acetylation or methylation can inhibit or enhance the proteolytic activity of certain enzymes. nih.gov These studies are crucial for understanding the biological significance of histone clipping in processes like stem cell differentiation, senescence, and disease. bmbreports.orgnih.gov
Histone H3 1 20 Peptide in Disease Modeling Research
Investigation of Mutational Effects on H3 (1-20) (e.g., Cancer-Associated Mutations)
Mutations within the genes encoding histone proteins, known as oncohistones, are increasingly recognized as drivers of various cancers. mdpi.com The H3 (1-20) region is particularly susceptible, with specific mutations being identified in human tumors. nih.gov Research using synthetic peptides like Histone H3 (1-20) allows for precise investigation into the molecular consequences of these cancer-associated mutations.
Single amino acid substitutions in the histone H3 tail can profoundly alter its structural properties and its interaction with DNA. While some research has focused on mutations just outside the 1-20 region, such as G34R in pediatric gliomas, the findings provide a model for understanding how these changes affect the tail's behavior. nih.govresearchgate.net Studies using NMR spectroscopy and molecular dynamics simulations have shown that such mutations can enhance the association of the H3 tail with nucleosomal DNA. nih.govresearchgate.net This tighter binding leads to decreased conformational dynamics around the mutation site and can cause a repositioning of the entire tail on the DNA surface. nih.govresearchgate.net
Specifically for mutations within the 1-20 sequence, such as the cancer-associated H3R2C (Arginine to Cysteine at position 2), the functional consequences imply significant structural and dynamic shifts. nih.gov These mutations are known to disrupt key regulatory histone PTMs, suggesting an alteration in the local chromatin environment that stems from changes in the peptide's physical properties and interactions. nih.gov The introduction of a cysteine residue in place of an arginine, for instance, changes the charge and chemical nature of the side chain, which can disrupt established electrostatic interactions with the negatively charged DNA backbone or with reader proteins.
The primary mechanism by which the H3 tail regulates chromatin is by recruiting "effector" or "reader" proteins that recognize specific PTMs. nih.govfrontiersin.org These reader proteins then initiate downstream signaling to remodel chromatin and control gene transcription. nih.gov Mutations within the H3 (1-20) sequence can disrupt these critical interactions in several ways.
The conformational changes induced by a mutation can directly impact the accessibility of the H3 tail to its binding partners. nih.govresearchgate.net Furthermore, many mutations directly affect the residues that are either modified themselves or are crucial for the recognition of a nearby PTM by a reader protein. nih.gov
A clear example is the effect of cancer-associated mutations at arginine residues in the H3 N-terminal tail, such as H3R2C and H3R26C (though R26 is outside the 1-20 fragment, its mechanism is informative). These mutations have been demonstrated to reduce the activity of the Polycomb Repressive Complex 2 (PRC2), an essential effector complex that deposits the repressive H3K27me3 mark. nih.gov The H3R2C and R26C mutants lead to a loss of H3K27me3, establishing them as cis-acting counterparts to the well-studied K27M oncohistone. nih.gov This disruption impairs the ability of PRC2 to bind and methylate its target, leading to aberrant gene regulation. nih.gov
Table 1: Research Findings on the Effects of H3 N-Terminal Tail Mutations
| Mutation | Cancer Type(s) | Key Molecular Effect | Impact on Effector Proteins |
| H3R2C | Sarcoma | Reduces H3K27me3 levels in cis. nih.gov | Impairs the enzymatic activity of Polycomb Repressive Complex 2 (PRC2). nih.gov |
| H3.3G34R/V/W | Pediatric Glioma, Giant Cell Tumor of Bone | Impinges on the modification of H3K36. mdpi.com Alters conformational dynamics and enhances association with DNA. nih.govresearchgate.net | Repositions the H3 tail, altering its accessibility to effector proteins. nih.govresearchgate.net |
| H3K27M | Pediatric High-Grade Glioma | Dominantly inhibits H3K27 methylation in trans. mdpi.com | Inhibits the methyltransferase activity of PRC2. mdpi.com |
Role in Understanding Epigenetic Dysregulation Mechanisms
The Histone H3 (1-20) peptide is a crucial tool for dissecting the complex mechanisms of epigenetic dysregulation that underpin many human diseases. medchemexpress.comresearchgate.net Epigenetic control relies on a precise balance of writing, reading, and erasing PTMs on histone tails. nih.gov Dysregulation of this process, where the patterns of histone modifications are aberrantly altered, is a hallmark of cancer and other conditions. pnas.orgfrontiersin.org
Research using the H3 (1-20) peptide helps to elucidate how specific modifications, or the lack thereof, contribute to disease states. For example, the balance between repressive marks like H3K9 methylation and active marks like H3K4 methylation within this region is vital for maintaining proper gene silencing and expression. pnas.org
Studies on cancer-associated mutations within this peptide sequence provide direct insight into oncogenic mechanisms. The demonstration that H3R2C and R26C mutations lead to a loss of the repressive H3K27me3 mark and subsequent de-repression of developmental pathways highlights a specific mechanism of cancer-related epigenetic dysregulation. nih.gov This impairment of differentiation is a critical step in tumor formation. nih.gov By providing a model system to study the interplay between histone sequence, PTMs, and reader protein function, the Histone H3 (1-20) peptide remains indispensable for advancing our understanding of how epigenetic perturbations drive disease. medchemexpress.commedchemexpress.com
Future Directions and Emerging Research Avenues
Integration with Multi-Omics Data for Systems-Level Understanding
For instance, by combining ChIP-seq data for specific histone marks like H3K4me3 and H3K27ac with RNA-seq data, researchers can correlate these marks with active transcription at specific gene loci. nih.govnih.gov Furthermore, integrating proteomics data can help identify the "reader," "writer," and "eraser" proteins that interact with and regulate these histone modifications, providing a more complete picture of the regulatory networks involved. nih.govmdpi.com This integrated analysis is crucial for deciphering the complex "histone code" and understanding how combinations of modifications, rather than single marks, dictate biological outcomes. researchgate.netevolutionnews.orgwikipedia.org The development of sophisticated bioinformatics tools and databases is essential to manage and interpret these large, multi-faceted datasets, ultimately revealing how the epigenome responds to developmental cues and environmental stimuli. nih.govresearchgate.net
Development of Advanced Synthetic Methodologies for Complex PTM Patterns
The chemical synthesis of histone peptides with specific and complex post-translational modification (PTM) patterns is a cornerstone for studying chromatin biology. Future research will focus on developing more advanced and efficient synthetic methodologies to recreate the intricate PTM landscapes found in nature. This includes the ability to install multiple, different modifications on a single peptide chain, mimicking the combinatorial nature of the histone code. nih.gov
Current strategies often rely on solid-phase peptide synthesis (SPPS), which allows for the precise incorporation of modified amino acids. However, creating peptides with diverse PTMs, such as acetylation, methylation (mono-, di-, and tri-), and phosphorylation on adjacent or distant residues, remains a significant challenge. biorxiv.org Emerging techniques, including chemoenzymatic methods that combine chemical synthesis with the specificity of enzymes, offer promising avenues for constructing these complex molecules. The development of novel protecting group strategies and ligation chemistries will also be crucial for improving the efficiency and yield of these syntheses. These advanced synthetic tools will enable researchers to generate a wider array of precisely modified histone H3 (1-20) peptides, facilitating more detailed investigations into the functional consequences of specific PTM combinations. nih.gov
In vivo Applications and Challenges in Peptide Delivery (Conceptual Research, not Clinical Trials)
While synthetic histone peptides are invaluable for in vitro studies, their application in living cells and organisms presents significant hurdles, primarily related to delivery. Conceptually, the ability to introduce specific histone H3 (1-20) peptides into cells would allow for the direct investigation of their effects on gene expression and other cellular processes in a more physiologically relevant context. However, peptides generally have poor cell membrane permeability and are susceptible to degradation by proteases. nih.gov
Future conceptual research in this area will likely explore various strategies to overcome these challenges. One approach involves the conjugation of histone peptides to cell-penetrating peptides (CPPs), which are short amino acid sequences that can facilitate the transport of molecular cargo across the cell membrane. Another avenue is the encapsulation of peptides within nanocarriers, such as liposomes or polymeric nanoparticles, to protect them from degradation and enhance their uptake by cells. nih.gov Overcoming the challenges of in vivo peptide delivery will be a critical step in translating the findings from in vitro studies to a deeper understanding of chromatin dynamics within a living system. nih.govanthembio.com It is important to note that this research is at a conceptual stage and does not involve clinical trials.
Further Elucidation of Context-Dependent Histone Tail Functions
The function of histone modifications is not absolute but is highly dependent on the genomic and cellular context. researchgate.netevolutionnews.orgnih.govnih.govnih.govnih.govnih.govpnas.orgnih.gov A key area of future research will be to unravel how the function of the histone H3 tail, and its various modifications, is influenced by its surrounding environment. nih.gov For example, the effect of a specific PTM can vary depending on its location within the genome (e.g., promoter vs. gene body), the presence of other nearby modifications, and the specific proteins that are recruited to that region. nih.govoup.combiorxiv.orgbiorxiv.org
The concept of a "histone code" suggests that combinations of modifications are "read" by specific effector proteins, which then execute downstream functions. evolutionnews.orgwikipedia.org Future studies will aim to identify and characterize more of these reader proteins and understand how their binding is modulated by the combinatorial PTM patterns on the histone H3 tail. oup.com Research has shown that the conformational dynamics of the histone H3 tail can be influenced by factors such as linker DNA length, which in turn could affect its interaction with regulatory proteins. nih.gov By using synthetic histone H3 (1-20) peptides with defined modifications, researchers can systematically investigate how different PTM combinations and contextual factors influence the recruitment of specific protein complexes and ultimately shape chromatin structure and gene expression. nih.govnih.gov
Computational Predictions of Novel Interactions and Functional Roles
Computational approaches are becoming increasingly powerful tools for predicting novel interactions and functional roles of histone modifications. Future research will increasingly leverage computational modeling and deep learning algorithms to analyze the vast amounts of data generated by experimental techniques. researchgate.net These in silico methods can help predict which proteins might bind to specific PTMs or combinations of PTMs on the histone H3 tail, thereby identifying new potential "reader" proteins. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers optimize the solubility and stability of Histone H3 (1-20) Trifluoroacetate in experimental setups?
- Methodological Guidance :
- Solubility : Reconstitute lyophilized peptides in ultrapure water (1 mg/mL) and aliquot to avoid repeated freeze-thaw cycles. Gentle heating to 37°C with sonication can enhance dissolution .
- Storage : Store at -20°C in airtight, non-cyclic vials to minimize trifluoroacetate (TFA) hydrolysis and peptide degradation. For long-term storage (-80°C), use within 6 months .
- Buffer Compatibility : Avoid high-salt buffers, as TFA counterions may interfere with downstream assays like mass spectrometry (MS).
Q. What analytical methods are recommended for assessing the purity and structural integrity of this compound?
- Methodological Guidance :
- HPLC : Use reverse-phase HPLC with a C18 column and UV detection at 214 nm for purity assessment (>95% recommended for functional studies) .
- Mass Spectrometry : Employ MALDI-TOF or LC-MS to confirm molecular weight (e.g., ~1188 Da for H3K4Me3 (1-10) TFA salt) and detect modifications like oxidation or deamidation .
- Circular Dichroism (CD) : Verify secondary structure integrity in aqueous solutions, particularly for studies requiring native-like folding .
Q. How does the trifluoroacetate counterion influence biochemical assays, and how can its interference be mitigated?
- Methodological Guidance :
- Interference Sources : TFA can suppress ionization in MS and alter pH in low-volume reactions. Residual TFA may also compete with anion-exchange chromatography .
- Mitigation Strategies : Dialyze peptides into ammonium bicarbonate or acetate buffers. Use centrifugal filters (e.g., Amicon® Ultra-0.5) for desalting .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in post-translational modification (PTM) analysis when using this compound?
- Methodological Guidance :
- Deconvolution Techniques : Use tandem MS (MS/MS) with collision-induced dissociation (CID) to distinguish PTMs (e.g., methylation, acetylation) from TFA adducts .
- Control Experiments : Include synthetic unmodified peptides and isotope-labeled standards to validate site-specific modifications .
- Surface Plasmon Resonance (SPR) : Quantify binding affinities between modified Histone H3 and reader proteins (e.g., chromodomains) to confirm functional relevance of PTMs .
Q. How can researchers design in vitro assays to study crosstalk between Histone H3 (1-20) PTMs and chromatin-associated proteins?
- Methodological Guidance :
- Enzymatic Assays : Co-incubate Histone H3 (1-20) with methyltransferases (e.g., PRMT4) or acetyltransferases (e.g., p300) in buffer containing S-adenosyl methionine (SAM) or acetyl-CoA. Monitor kinetics via radioactive labeling or antibody-based detection .
- Competitive Binding Assays : Use biotinylated Histone H3 (1-20) (e.g., H3K9Ac (1-20)-biotin) in pull-down assays with nuclear extracts to identify PTM-specific interactors .
Q. What are the implications of trifluoroacetate decomposition products in chromatin remodeling studies?
- Methodological Guidance :
- Decomposition Monitoring : Track TFA degradation via CF₃ signal detection in NMR or fluorine-specific electrodes. Decomposition above 0.10 ML can generate reactive intermediates (e.g., α-halo-difluoromethyl ketones) that may alkylate histones .
- Alternative Counterions : Compare results with acetate or chloride salts to isolate TFA-specific artifacts .
Q. How should researchers validate the biological relevance of in vitro findings using Histone H3 (1-20) in cellular or organismal models?
- Methodological Guidance :
- Cross-Species Validation : Test peptide activity across species (e.g., human, mouse) due to sequence divergence in the N-terminal tail .
- CRISPR-Cas9 Editing : Introduce point mutations in endogenous Histone H3 (e.g., lysine-to-arginine substitutions) to mimic or abolish PTMs observed in vitro .
Data Interpretation and Contradiction Analysis
Q. How can discrepancies between in vitro and in vivo PTM patterns be reconciled?
- Methodological Guidance :
- Contextual Factors : Account for nucleosome accessibility, co-factor availability (e.g., ATP in chromatin remodeling), and crosstalk with adjacent PTMs (e.g., H3K4me3 and H3K27ac) .
- Single-Molecule Imaging : Use Förster resonance energy transfer (FRET) to compare PTM dynamics in isolated peptides versus nucleosomal arrays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
